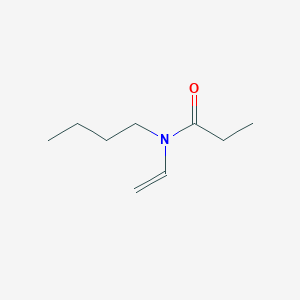

N-Butyl-N-ethenylpropanamide

Description

Contextualization within N-Substituted Amide Chemistry and Ethenyl Amides

N-Butyl-N-ethenylpropanamide is classified as a tertiary N-substituted amide. In the broad family of amides, N-substituted variants are compounds where one or both hydrogen atoms on the nitrogen are replaced by organic substituents. fiveable.me This substitution is a critical tool for chemists, as modifying the N-substituent allows for the fine-tuning of a molecule's physical and chemical properties, including its reactivity, solubility, and intermolecular interactions. fiveable.me Unlike primary and secondary amides, tertiary amides like this compound lack an N-H bond, which precludes them from acting as hydrogen bond donors and alters their reactivity profiles, for instance, by preventing deprotonation at the nitrogen atom. masterorganicchemistry.com

The presence of the N-ethenyl group (commonly known as an N-vinyl group) places the compound in the specific subclass of ethenyl amides or N-vinylamides. This class of molecules is of significant interest, primarily as monomers for the synthesis of functional polymers. gfp.asso.fr The vinyl group's carbon-carbon double bond is susceptible to polymerization, most commonly through free-radical mechanisms. gfp.asso.fr This has led to the development of a wide range of poly(N-vinylamides) with diverse applications. gfp.asso.frgoogle.com Prominent examples in this category include polymers derived from cyclic N-vinylamides, such as poly(N-vinylpyrrolidone) (PVP) and poly(N-vinylcaprolactam) (PVCL), which are known for their biocompatibility and, in the case of PVCL, thermoresponsive behavior. gfp.asso.fr this compound represents a non-cyclic example within this monomer family.

Foundational Research Significance of Amide Functional Groups with Olefinic Substituents

The combination of an amide functional group and an olefinic substituent within a single molecule, as seen in this compound, creates a bifunctional platform with significant research value. The amide group is one of the most stable carboxylic acid derivatives, a characteristic attributed to resonance stabilization between the nitrogen lone pair and the carbonyl group. rsc.orglibretexts.org This stability makes the amide bond a robust and ubiquitous feature in nature, most notably as the peptide bond forming the backbone of proteins. libretexts.org

While the amide core provides stability, the olefinic (ethenyl) group serves as a highly versatile reactive site. This double bond is readily engaged in addition reactions and, most importantly, polymerization. gfp.asso.frspecialchem.com The foundational significance of this combination lies in the ability to create polymers with amide functionalities in their side chains. nih.gov The polymerization of N-vinylamides leads to poly(N-vinylamides), materials whose properties are directly influenced by the structure of the amide side chains. gfp.asso.fr These polymers can be designed to have specific characteristics, such as controlled solubility or thermal responsiveness. gfp.asso.fr Furthermore, the resulting poly(N-vinylamides) can be chemically modified; for instance, hydrolysis of the amide side chains can yield poly(vinylamine)s, a class of cationic polymers with distinct applications. nih.govresearchgate.net The olefinic portion of these molecules can also participate in other valuable chemical transformations, such as cycloaddition reactions, further broadening their utility as synthetic building blocks. acs.org

Scope and Objectives of Academic Inquiry for this compound

While specific published research on this compound is sparse, its chemical structure suggests clear objectives for academic and industrial investigation. The primary focus of such inquiry would logically be its role as a monomer in polymer science.

The scope of investigation would encompass:

Homopolymerization: A foundational objective would be the synthesis of poly(this compound). Research would likely explore its polymerization kinetics using various initiation methods, including conventional free-radical polymerization and more advanced reversible-deactivation radical polymerization (RDRP) techniques like RAFT or TERP, which allow for precise control over polymer molecular weight and architecture. gfp.asso.frnih.gov

Polymer Characterization: Subsequent studies would focus on characterizing the resulting polymer. Key objectives would include determining its molecular weight, dispersity, thermal properties such as the glass transition temperature (Tg), and solubility in various solvents. These properties would be heavily influenced by the combination of the polar propanamide group and the nonpolar n-butyl chain.

Copolymerization: A further objective would be the copolymerization of this compound with other vinyl monomers. gfp.asso.fr This would allow for the creation of new copolymers with tunable properties, potentially blending the characteristics imparted by the this compound units with those of other monomers.

Application as a Synthetic Intermediate: Beyond polymer science, the molecule could be explored as a building block in organic synthesis. The ethenyl group offers a site for functionalization through various addition reactions, while the tertiary amide group remains a stable anchor.

Data Tables

The following tables provide available data for this compound and contextual information by comparing it with structurally related monomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 20392-34-1 | parchem.com |

| Molecular Formula | C₉H₁₇NO | Calculated |

| Molecular Weight | 155.24 g/mol | Calculated |

| Boiling Point | Not documented | - |

| Density | Not documented | - |

| Solubility | Not documented | - |

Note: Most physical properties for this specific compound are not available in public databases and would require experimental determination.

Table 2: Comparison of Related N-Vinylamide Monomers

| Compound Name | Structure | Key Research Area / Application |

|---|---|---|

| This compound |  |

Potential monomer for functional polymers. |

| N-Vinylpyrrolidone (NVP) |  |

Monomer for biocompatible polymers (PVP), hydrogels, adhesives. gfp.asso.fr |

| N-Vinylcaprolactam (NVCL) |  |

Monomer for thermoresponsive polymers (PVCL) for smart materials and biomedical applications. gfp.asso.fracs.org |

| N-Vinylformamide (NVF) |  | Precursor monomer for producing poly(vinylamine) after hydrolysis. google.comnih.gov |

| Precursor monomer for producing poly(vinylamine) after hydrolysis. google.comnih.gov |

Structure

3D Structure

Properties

CAS No. |

113990-18-4 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

N-butyl-N-ethenylpropanamide |

InChI |

InChI=1S/C9H17NO/c1-4-7-8-10(6-3)9(11)5-2/h6H,3-5,7-8H2,1-2H3 |

InChI Key |

LMAUNZLAIVYXTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C=C)C(=O)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Butyl N Ethenylpropanamide and Analogues

Strategic Approaches to N-Ethenyl Amide Formation.

The construction of the N-ethenyl amide functionality requires careful consideration of reaction conditions and starting materials to achieve high yields and selectivity. Various synthetic strategies have been developed to this end, ranging from classical condensation reactions to modern catalytic methods.

Condensation Reactions in N-Amide Synthesis.

Condensation reactions represent a fundamental approach to amide bond formation. libretexts.org This typically involves the reaction of a carboxylic acid or its derivative with an amine, leading to the formation of an amide and a small molecule byproduct, such as water. libretexts.org The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk To overcome this, activating agents or harsh reaction conditions are often necessary. d-nb.info For the synthesis of N-Butyl-N-ethenylpropanamide, this could conceptually involve the reaction of propenoic acid with N-butylethanamine. However, controlling the reactivity to favor the desired N-ethenyl amide product over potential side reactions, such as polymerization of the vinyl group, is a significant challenge.

One approach to facilitate this transformation is through the use of coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with an amine to form the amide bond. fishersci.co.uk Another strategy involves the decarboxylative condensation of α-ketoacids with hydroxylamines, which provides a mild route to amide bond formation. nih.gov The reaction of aldehydes with amides can also lead to the formation of bisamides, demonstrating an alternative condensation pathway. ias.ac.in

| Condensation Method | Reactants | Key Features | Potential Challenges |

| Direct Amidation | Carboxylic Acid + Amine | Atom economical | Requires harsh conditions or activating agents d-nb.info |

| Carbodiimide Coupling | Carboxylic Acid + Amine + Carbodiimide | High yields, mild conditions fishersci.co.uk | Formation of urea (B33335) byproduct fishersci.co.uk |

| Decarboxylative Condensation | α-Ketoacid + Hydroxylamine | Mild conditions nih.gov | Limited substrate scope |

| Aldehyde-Amide Condensation | Aldehyde + Amide | Forms bisamides ias.ac.in | Not directly applicable to N-ethenyl amides |

Acyl Halide and Anhydride (B1165640) Reactivity with Amines for Amide Formation.

A more reactive approach to amide synthesis involves the use of acyl halides (e.g., acyl chlorides) or acid anhydrides. pearson.com These reagents are more electrophilic than the corresponding carboxylic acids and react readily with amines to form amides. fishersci.co.uk The reaction of an acyl chloride with an amine, often referred to as the Schotten-Baumann reaction, is a widely used method for amide synthesis. fishersci.co.uk This reaction is typically fast and exothermic, often requiring cooling and the presence of a base to neutralize the hydrogen halide byproduct.

Similarly, acid anhydrides react with amines to produce amides, although they are generally less reactive than acyl halides and may require heating. chemguide.co.uk The reaction with primary amines can sometimes lead to the formation of N,N-diacylated products. For the synthesis of this compound, one could envision the reaction of propanoyl chloride or propanoic anhydride with N-vinylethanamine. However, the stability and availability of N-vinylethanamine would be a critical consideration.

| Acylating Agent | Amine | Reaction Conditions | Byproduct |

| Acyl Chloride | Primary or Secondary Amine | Typically room temperature with a base fishersci.co.uk | HCl fishersci.co.uk |

| Acid Anhydride | Primary or Secondary Amine | Often requires heating chemguide.co.uk | Carboxylic Acid fishersci.co.uk |

Palladium-Catalyzed C-N Bond Formation and Cross-Coupling in N-Substituted Amide Synthesis.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen (C-N) bonds, offering a versatile route to N-substituted amides. syr.edu The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, has been extended to the synthesis of amides from aryl halides and amides. syr.edu This methodology allows for the coupling of a wide range of substrates with good functional group tolerance. syr.edu

In the context of this compound synthesis, a palladium-catalyzed approach could involve the coupling of an appropriate vinyl electrophile with N-butylpropanamide or the coupling of an ethenyl amide with a butyl halide. The choice of palladium precursor, ligand, and base is crucial for achieving high catalytic activity and selectivity. beilstein-journals.org For instance, ligands such as Xantphos have been shown to be effective in promoting the C-N cross-coupling of amides with aryl halides. beilstein-journals.org The reaction mechanism typically involves the oxidative addition of the electrophile to a Pd(0) complex, followed by coordination of the amide, deprotonation, and reductive elimination to afford the N-substituted amide product. syr.edu

| Catalyst System | Coupling Partners | Key Advantages | Reference |

| Pd(OAc)₂ / Xantphos | N-substituted 4-bromo-7-azaindole and amides | Efficient C-N bond formation | beilstein-journals.org |

| Pd₂(dba)₃ / SPhos | N-substituted 4-bromo-7-azaindole and amides | Alternative catalyst system, yields vary | beilstein-journals.org |

| Pd(OAc)₂ / TFP | Tertiary amines and carboxylic acids | N-acylation via C-N bond cleavage | organic-chemistry.org |

Reductive Cross-Coupling Strategies for N-Substituted Amine/Amide Derivatives.

Reductive cross-coupling has recently gained attention as a novel strategy for the formation of C-N and C-C bonds. These methods often utilize transition metal catalysts to couple two different electrophiles or a nucleophile and an electrophile under reducing conditions. For the synthesis of N-substituted amides, reductive coupling can offer alternative pathways that avoid the use of pre-formed organometallic reagents.

One notable example is the direct reductive coupling of secondary amides to form vicinal diamines or amino alcohols. rsc.org While not directly producing N-ethenyl amides, this methodology highlights the potential of reductive strategies in manipulating amide functionalities. Another approach involves the reductive coupling of nitroarenes with aldehydes to synthesize amides, providing a sustainable route from readily available starting materials. nih.gov Furthermore, nickel-catalyzed reductive cross-coupling has been employed to form C(sp³)–C(sp²) bonds by formally coupling alkyl amines and aryl carboxylic acids, demonstrating the versatility of this approach in forming complex molecules from simple building blocks. chemrxiv.org

Regioselective and Stereoselective Synthesis of N-Alkyl-N-ethenyl Amides.

The synthesis of N-alkyl-N-ethenyl amides with specific regiochemistry and stereochemistry presents a significant synthetic challenge. Controlling the position of the double bond and the geometry around it is crucial for applications where precise molecular architecture is required.

Regioselectivity in the synthesis of N-sulfonyl amidines has been achieved through the reaction of heterocyclic thioamides with sulfonyl azides. nih.gov While this example does not directly produce N-ethenyl amides, it demonstrates the principle of achieving regiocontrol in the formation of C-N double bonds. In the context of this compound, regioselectivity would be important if starting from an unsymmetrical precursor where multiple reaction sites are available.

Stereoselectivity is also a critical consideration, particularly for analogues with chiral centers. The use of chiral catalysts or auxiliaries can direct the formation of a specific stereoisomer. For example, the synthesis of enantiomerically pure anilides has been achieved with nearly complete preservation of stereochemical integrity, showcasing the potential for stereocontrolled amide bond formation. nih.gov

Green Chemistry Principles in this compound Synthesis.

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign processes. mdpi.com The 12 principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov Direct amidation reactions, for instance, have high atom economy as water is the only byproduct. d-nb.info

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids (like CO₂), or ionic liquids, or performing reactions under solvent-free conditions. mdpi.comnih.gov

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.gov Palladium-catalyzed cross-coupling reactions are a prime example of this principle in amide synthesis. syr.edu

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Favoring direct condensation or catalytic addition reactions over methods using stoichiometric activating agents. |

| Safer Solvents | Exploring aqueous reaction media, supercritical CO₂, or solvent-free conditions. |

| Catalysis | Employing palladium, copper, or iron catalysts for C-N bond formation to replace stoichiometric reagents. syr.eduresearchgate.netorganic-chemistry.org |

| Energy Efficiency | Developing reactions that proceed at or near ambient temperature and pressure. |

| Renewable Feedstocks | Investigating bio-derived starting materials for the butyl, ethenyl, and propanamide moieties. |

Gram-Scale Synthesis Considerations for N-Substituted Amides

Transitioning the synthesis of N-substituted amides, particularly N-vinyl amides (enamides) like this compound, from a laboratory benchtop to a gram-scale or industrial level is not a matter of simple multiplication of reagents. labmanager.comcatsci.com The process introduces a host of new variables and challenges that require significant adjustments to the synthetic strategy to ensure safety, efficiency, cost-effectiveness, and product consistency. catsci.comenamine.net Factors that are manageable or negligible at the milligram scale can become critical impediments at a larger scale. labmanager.com

A primary consideration in scaling up is the selection of the synthetic route itself. A method optimized for small-scale analogue synthesis may be unsuitable for producing larger quantities if it relies on expensive starting materials or reagents with poor atom economy. catsci.com For instance, while numerous coupling agents are effective for amide bond formation in a laboratory setting, only a select few are viable for large-scale synthesis due to their cost, safety profile, and the generation of high molecular weight byproducts that complicate purification. Similarly, direct N-dehydrogenation of amides to form enamides can require strong oxidants or superstoichiometric reagents, limiting their large-scale applicability. researchgate.netresearchgate.net Industrial pathways for simpler N-vinyl amides often favor processes like reacting an aldehyde with an amide to form an intermediate, which is subsequently decomposed. google.com Optimizing such processes for continuous operation can significantly enhance efficiency and reduce costs on a commercial scale. google.com

Physical and safety considerations also become paramount. The surface-area-to-volume ratio of a reactor vessel decreases dramatically as the scale increases. catsci.com This significantly impacts heat transfer, meaning that exothermic reactions that are easily controlled in a small flask can lead to dangerous temperature spikes and potential runaway reactions in a large reactor. catsci.com Therefore, thorough reaction calorimetry and careful control over reagent addition rates and cooling capacity are essential for safe operation.

Purification presents another major hurdle. Column chromatography, a ubiquitous technique for purification in research labs, is often impractical and cost-prohibitive for gram-scale and larger quantities. catsci.com Alternative, more scalable methods must be developed, including:

Crystallization: An effective method for obtaining high-purity solid compounds.

Distillation: Suitable for purifying liquid products that are thermally stable.

Extraction: Used to remove impurities based on differential solubility.

Interactive Data Tables

Table 1: Comparison of Lab-Scale vs. Gram-Scale Synthesis Parameters for N-Substituted Amides

| Parameter | Lab-Scale (mg to <1g) | Gram-Scale (>1g) | Rationale for Change |

| Reagent Selection | Wide variety of coupling agents and reagents are used, prioritizing reaction scope and yield. | Focus on low-cost, high atom economy, and safe reagents. catsci.com Catalytic methods are preferred. | Cost, safety, and waste reduction are critical for large-scale economic and environmental viability. |

| Solvent Choice | Often chosen for optimal solubility and reactivity (e.g., DMF, DCM). | Selection considers cost, safety (flammability, toxicity), environmental impact, and ease of removal/recycling. | Large solvent volumes necessitate stricter safety protocols and consideration of environmental regulations. |

| Temperature Control | Simple heating mantles or ice baths are sufficient. Heat dissipates quickly. | Requires jacketed reactors with precise thermal fluid control. labmanager.com | Poor heat transfer can lead to localized overheating, side reactions, or dangerous runaway conditions. catsci.com |

| Purification Method | Flash column chromatography is common. | Crystallization, distillation, or extraction are preferred. catsci.com | Chromatography is not economically or practically scalable for large quantities. |

| Process Monitoring | Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) of aliquots. | In-situ process analytical technology (PAT), High-Performance Liquid Chromatography (HPLC). | Real-time monitoring is crucial for ensuring consistency and safety in larger batches. labmanager.com |

Table 2: Key Challenges and Mitigation Strategies in Gram-Scale Enamide Synthesis

| Challenge | Description | Mitigation Strategy |

| Thermal Management | Amide formation can be exothermic, posing a risk of a runaway reaction in large vessels with low surface-area-to-volume ratios. catsci.com | Conduct reaction calorimetry studies to understand heat flow. Implement controlled addition of reagents and use appropriately sized cooling systems. |

| Intermediate Handling | In some multi-step syntheses of N-vinyl amides, intermediates may precipitate, complicating the process. google.com | Develop a process that maintains intermediates in solution, enabling a more efficient continuous workflow without solids handling. google.com |

| E/Z Stereoselectivity | Achieving the desired geometric isomer (E or Z) of the enamide can be difficult, and selectivity may change with scale. researchgate.netresearchgate.net | Screen different catalysts and reaction conditions (temperature, solvent) to optimize selectivity. Isomerization of a more readily available starting material can also be an effective strategy. researchgate.net |

| Impurity Profile | Minor side products at the lab scale can become significant impurities at the gram scale, affecting product quality. | Re-optimize the reaction to minimize side-product formation. Develop robust purification methods like crystallization to effectively remove specific impurities. |

| Reagent Cost & Safety | Reagents used for small-scale enamide synthesis, such as certain metal catalysts or strong oxidants, may be too expensive or hazardous for large-scale use. researchgate.net | Investigate alternative, cheaper, and safer synthetic routes. Focus on developing catalytic processes that minimize reagent loading. catsci.com |

Elucidation of Chemical Reactivity and Reaction Mechanisms of N Butyl N Ethenylpropanamide

Reactivity Profiles of the N-Ethenyl Moiety.

The N-ethenyl group is an electron-rich alkene due to the electron-donating effect of the adjacent nitrogen atom. This electronic characteristic makes it susceptible to attack by electrophiles and a participant in various cycloaddition and radical reactions.

The double bond of the N-ethenyl group readily undergoes electrophilic addition reactions. The mechanism typically involves the initial attack of an electrophile on the π-bond, leading to the formation of a carbocation intermediate. This intermediate is stabilized by the adjacent nitrogen atom through resonance. Subsequent attack by a nucleophile completes the addition process.

A notable example is the acid-catalyzed hydration, where the addition of water across the double bond follows Markovnikov's rule. libretexts.orglibretexts.orgyoutube.com The initial protonation of the vinyl group by a strong acid, such as sulfuric acid, occurs at the terminal carbon to form a more stable secondary carbocation adjacent to the nitrogen. libretexts.org The lone pair on the nitrogen atom can delocalize to further stabilize this positive charge. A water molecule then acts as a nucleophile, attacking the carbocation. youtube.com Subsequent deprotonation of the resulting oxonium ion yields an alcohol, which in this case would rapidly tautomerize to the more stable N-butyl-N-(1-hydroxyethyl)propanamide. libretexts.org

Table 1: Key Steps in the Acid-Catalyzed Hydration of N-Butyl-N-ethenylpropanamide

| Step | Description |

|---|---|

| 1. Protonation | The vinyl group is protonated by an acid catalyst, forming a resonance-stabilized carbocation. |

| 2. Nucleophilic Attack | A water molecule attacks the carbocation. |

| 3. Deprotonation | A base removes a proton from the oxonium ion to form the alcohol product. |

| 4. Tautomerization | The initial enol-like product tautomerizes to the more stable amide. |

This table provides a simplified overview of the mechanistic steps.

N-ethenyl amides can participate as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. wikipedia.orgpraxilabs.com The reactivity of the N-ethenyl amide as a dienophile is influenced by the electronic nature of the amide group. The electron-donating nitrogen atom increases the electron density of the vinyl group, making it suitable for reactions with electron-deficient dienes (a normal-electron-demand Diels-Alder reaction). masterorganicchemistry.com

The regioselectivity of the Diels-Alder reaction is governed by the electronic matching of the diene and dienophile. youtube.comresearchgate.net The stereoselectivity of the reaction is also a key feature, often favoring the endo product due to secondary orbital overlap in the transition state. libretexts.orgmasterorganicchemistry.com

N-ethenyl amides can also undergo [3+2] cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides, providing a route to five-membered heterocyclic compounds. nih.govacs.orgresearchgate.net These reactions are valuable for the synthesis of complex nitrogen-containing molecules.

Table 2: Examples of Cycloaddition Reactions with N-Ethenyl Amides

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Diels-Alder | N-Ethenyl amide + Conjugated diene | Substituted cyclohexene (B86901) derivative |

| [3+2] Cycloaddition | N-Ethenyl amide + Azomethine ylide | Pyrrolidine derivative |

This table illustrates the versatility of N-ethenyl amides in forming different ring systems through cycloaddition reactions.

The ethenyl group of this compound is susceptible to radical reactions, including polymerization and radical addition. In radical polymerization, an initiator generates a radical that adds to the vinyl group, creating a new radical species. researchgate.netmcmaster.ca This new radical can then react with another monomer unit, leading to the propagation of a polymer chain. This process continues until termination occurs through combination or disproportionation of two radical chains. researchgate.netmdpi.com The amide functionality can influence the polymerization process and the properties of the resulting polymer. mcmaster.ca

Another important radical reaction is the addition of thiyl radicals across the double bond. nih.govscilit.comprinceton.edu This reaction is typically initiated by photolysis or a radical initiator and proceeds via a chain mechanism. A thiyl radical adds to the terminal carbon of the vinyl group to form a carbon-centered radical intermediate, which is stabilized by the adjacent nitrogen. This intermediate then abstracts a hydrogen atom from a thiol molecule to yield the final product and regenerate a thiyl radical, which continues the chain reaction. nih.gov This process is a form of thiol-ene "click" chemistry. nih.gov

Furthermore, the vinyl group can be involved in intramolecular radical cyclization reactions, where a radical generated elsewhere in the molecule adds to the double bond to form a cyclic structure. researchgate.netacs.orgacs.org

Intramolecular and Intermolecular Reactions of the Amide Linkage.

The amide linkage in this compound, while generally stable, can undergo several important reactions, particularly those involving the cleavage and formation of the amide bond.

Transamidation is a process where the amine portion of an amide is exchanged with another amine. This reaction is often challenging due to the high stability of the amide bond but can be facilitated by catalysts. nih.govnih.gov Metal-catalyzed transamidation often involves the coordination of the metal to the amide carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by an incoming amine. researchgate.netsemanticscholar.org The reaction proceeds through a tetrahedral intermediate, which then collapses to release the original amine and form the new amide. nih.gov

Transition-metal-free transamidation methods have also been developed, often requiring activation of the amide bond to make it more susceptible to nucleophilic attack. nsf.gov

Table 3: Comparison of Transamidation Mechanisms

| Mechanism | Catalyst | Key Features |

|---|---|---|

| Metal-Catalyzed | Transition metals (e.g., Ni, Pd) | Activation of the amide carbonyl through coordination. |

| Catalyst-Free | - | Often requires N-activation of the amide to decrease its stability. |

This table highlights the different approaches to achieving transamidation.

This compound can be utilized as a monomer in condensation polymerization reactions to expand molecular architectures. researchgate.netyoutube.com In this context, the amide group itself can be part of the polymer backbone, or the vinyl group can be polymerized while the amide functionality provides specific properties to the resulting polymer. scielo.brmdpi.com

Step-growth polymerization involves the reaction between bifunctional or multifunctional monomers, where each new bond is formed in a discrete step. wikipedia.orguomustansiriyah.edu.iqlibretexts.org While this compound itself is not a typical bifunctional monomer for step-growth polymerization in the traditional sense, it can be incorporated into copolymers. For instance, copolymers can be synthesized from N-vinyl amides and other monomers to create materials with tailored properties. researchgate.netscielo.br The resulting polymers can have complex architectures, such as block copolymers, which can be synthesized using controlled radical polymerization techniques like RAFT. researchgate.netitu.edu.tr

Degradation Pathways and Chemical Stability

The chemical stability and degradation pathways of this compound are critical determinants of its environmental fate and persistence. A thorough understanding of these processes is essential for predicting its behavior in various environmental compartments and for developing potential remediation strategies. This section delves into the abiotic degradation mechanisms and the compound's stability under a range of chemical conditions.

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound in the absence of biological activity. Key abiotic processes that could contribute to the degradation of this compound include hydrolysis and photolysis.

Currently, specific experimental data on the abiotic degradation of this compound is not available in the public domain. However, based on its chemical structure, which contains an amide and an ethenyl (vinyl) group, potential degradation pathways can be hypothesized. The amide linkage is susceptible to hydrolysis, which would cleave the molecule into N-butylamine and propenoic acid. The presence of the vinyl group suggests that the compound may also be susceptible to oxidation and photochemically induced reactions.

Table 1: Postulated Abiotic Degradation Reactions of this compound

| Degradation Process | Potential Reactants | Postulated Products |

| Hydrolysis | Water (H₂O) | N-Butylamine, Propenoic acid |

| Oxidation | Hydroxyl radicals (•OH) | Various oxygenated products |

| Photolysis | UV radiation | Photodegradation products |

Stability under Defined Chemical Conditions (e.g., pH, redox)

The stability of this compound is expected to be significantly influenced by the chemical conditions of its environment, particularly pH and redox potential.

Detailed experimental studies quantifying the stability of this compound under varying pH and redox conditions are not currently documented in publicly accessible scientific literature. It can be inferred from the general chemical properties of amides that the rate of hydrolysis is pH-dependent. Typically, amide hydrolysis is accelerated under both acidic and basic conditions. In a neutral pH range, the compound would likely exhibit its greatest stability.

The redox potential of the environment would primarily affect the vinyl group. Under oxidizing conditions, this group could be susceptible to cleavage or transformation, while under reducing conditions, it may undergo hydrogenation.

Table 2: Predicted Stability of this compound under Various Chemical Conditions

| Condition | pH Range | Redox Potential | Predicted Stability |

| Acidic | < 7 | Oxidizing/Reducing | Low |

| Neutral | ~ 7 | Oxidizing/Reducing | High |

| Basic | > 7 | Oxidizing/Reducing | Low |

Mechanistic Insights from Reaction Intermediates and Transition States

The elucidation of reaction mechanisms at a molecular level involves the characterization of transient species such as reaction intermediates and transition states. This provides a deeper understanding of the energetic barriers and pathways of a chemical transformation.

As of the latest available data, there are no published studies that have investigated the reaction intermediates or transition states involved in the degradation or transformation of this compound. Computational chemistry methods, such as density functional theory (DFT), could be employed to model these transient structures and calculate their energies, thereby providing theoretical insights into the reaction mechanisms. Such studies would be invaluable for predicting the compound's reactivity and degradation products.

Advanced Spectroscopic and Chromatographic Characterization of N Butyl N Ethenylpropanamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 ppm), allowing for the determination of the elemental composition of a molecule. nih.gov For N-Butyl-N-ethenylpropanamide (molecular formula C₉H₁₇NO), the theoretical exact mass of its protonated ion [M+H]⁺ can be calculated.

Molecular Formula: C₉H₁₇NO

Monoisotopic Mass: 155.1310 u

Theoretical Exact Mass of [M+H]⁺ (C₉H₁₈NO⁺): 156.1383 u

By comparing the experimentally measured exact mass from an HRMS instrument (such as a Q-TOF or Orbitrap) with the theoretical value, the molecular formula can be confirmed with high confidence, distinguishing it from other isobaric compounds.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a specific ion. researchgate.net In a typical MS/MS experiment, a precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to fragmentation through methods like Collision-Induced Dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. chempedia.info

For this compound, the protonated molecule (m/z 156.1) would likely undergo fragmentation through several key pathways under CID:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is common in amides and amines. This could lead to the loss of a propyl radical from the butyl group, or cleavage within the propanamide moiety.

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen, this could involve the transfer of a hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral butene molecule.

Loss of Neutral Fragments: The loss of small neutral molecules such as ethene from the vinyl group or the entire butyl group (as butene) are plausible fragmentation pathways.

Table 2: Plausible MS/MS Fragments for Protonated this compound ([C₉H₁₈NO]⁺, m/z 156.1) Note: These are predicted fragmentation pathways. The relative abundance of each fragment depends on the specific instrument conditions.

| m/z of Fragment Ion | Plausible Structure/Composition | Proposed Fragmentation Pathway |

|---|---|---|

| 128.1 | [C₇H₁₄NO]⁺ | Loss of neutral ethene (C₂H₄) |

| 100.1 | [C₅H₁₀NO]⁺ | Loss of neutral butene (C₄H₈) via McLafferty-type rearrangement or direct cleavage |

| 86.1 | [C₄H₈NO]⁺ | Cleavage of the N-butyl bond with charge retention on the amide fragment |

| 72.1 | [C₃H₆NO]⁺ | Fragmentation involving the propanamide and ethenyl groups |

| 57.1 | [C₄H₉]⁺ | Butyl cation formed by cleavage of the N-butyl bond |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. coresta.orgnih.gov In the context of this compound, GC-MS is instrumental for analyzing its purity, identifying volatile impurities from synthesis, or characterizing degradation products. The gas chromatograph separates individual components from a mixture based on their volatility and interaction with a stationary phase, after which the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio (m/z), providing a unique spectral fingerprint for identification. libretexts.orgnih.gov

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak, the presence of which would be consistent with the Nitrogen Rule, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. whitman.edu Fragmentation of the parent molecule is expected to occur via predictable pathways, primarily through cleavage adjacent to the carbonyl group and the nitrogen atom (alpha-cleavage), which is characteristic of amides and amines. libretexts.org

Key fragmentation patterns anticipated for this compound include:

Alpha-cleavage: Scission of the butyl group at the C-N bond, leading to the loss of a butyl radical (•C₄H₉) and formation of a stable acylium ion.

McLafferty-type rearrangement: While the classic McLafferty rearrangement is prominent in primary amides, analogous hydrogen rearrangements can occur in tertiary amides, potentially leading to the elimination of neutral molecules like propene. libretexts.orglibretexts.org

Cleavage of the propanamide backbone: Fragmentation can occur at various points along the propanamide structure, leading to characteristic ions.

A summary of potential characteristic fragments for this compound in GC-MS analysis is presented below.

| Fragment Ion Structure | Mass-to-Charge Ratio (m/z) | Proposed Fragmentation Pathway |

|---|---|---|

| [CH₃CH₂CON(CH=CH₂)CH₂CH₂CH₂CH₃]⁺• | 155 | Molecular Ion (Parent Peak) |

| [CH₃CH₂CON(CH=CH₂)]⁺ | 98 | Loss of Butyl radical (•C₄H₉) via alpha-cleavage |

| [CH₃CH₂CO]⁺ | 57 | Acylium ion from cleavage of the N-CO bond |

| [CON(CH=CH₂)CH₂CH₂CH₂CH₃]⁺ | 127 | Loss of Ethyl radical (•C₂H₅) |

| [CH=CH₂]⁺ | 27 | Vinyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures containing non-volatile or thermally labile compounds, such as this compound and its potential reaction products or metabolites. researchgate.netresearchgate.net The technique couples the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov For complex samples, LC separates the components prior to their introduction into the mass spectrometer, thereby reducing matrix effects and ion suppression, which allows for more accurate identification and quantification. nih.gov

A typical LC-MS method for analyzing this compound would employ a reversed-phase (RP) column, where the compound is separated based on its hydrophobicity. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid to facilitate protonation and improve ionization efficiency. mdpi.comresearchgate.net

Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, typically operated in positive ion mode (ESI+) to generate protonated molecules [M+H]⁺. chromatographyonline.com Tandem mass spectrometry (MS/MS) can be further utilized for structural confirmation by selecting the protonated parent ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. nih.gov This approach, often performed in a multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantitative studies. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed structural information about a molecule by probing its vibrational modes. youtube.com These methods are highly effective for identifying the specific functional groups present in this compound. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions, while Raman spectroscopy measures the inelastic scattering of monochromatic laser light. youtube.com The techniques are complementary, as some vibrational modes that are strong in IR may be weak or silent in Raman, and vice versa.

Characteristic Absorption Bands of Amide and Ethenyl Functional Groups

The structure of this compound contains two key functional groups—a tertiary amide and an ethenyl (vinyl) group—each with distinct vibrational signatures.

Tertiary Amide Group: The most prominent vibrational band for amides is the C=O stretching vibration, known as the "Amide I" band. For tertiary amides, this band typically appears as a very strong absorption in the IR spectrum between 1630 and 1670 cm⁻¹. pressbooks.pub A key feature for identifying it as a tertiary amide is the complete absence of N-H stretching bands (typically found around 3100-3500 cm⁻¹) and N-H bending bands (Amide II, ~1550 cm⁻¹), as there are no hydrogen atoms attached to the nitrogen. libretexts.orgorgchemboulder.com

Ethenyl (Vinyl) Group: The vinyl group gives rise to several characteristic bands. The C=C double bond stretching vibration appears in the 1620-1680 cm⁻¹ region, though it is often of weak to medium intensity in the IR spectrum. vscht.cz In the Raman spectrum, this C=C stretch is often a strong and easily identifiable peak. researchgate.netkpi.ua The vinyl C-H stretching vibrations are observed at wavenumbers just above 3000 cm⁻¹, typically in the 3020-3080 cm⁻¹ range. pressbooks.pub Furthermore, strong out-of-plane C-H bending vibrations are characteristic of the vinyl group, appearing in the 1000-650 cm⁻¹ region of the IR spectrum. vscht.cz

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) - IR | Typical Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|---|

| Tertiary Amide | C=O Stretch (Amide I) | 1630 - 1670 | 1630 - 1670 | Strong (IR), Medium-Strong (Raman) |

| Ethenyl (Vinyl) | =C-H Stretch | 3020 - 3080 | 3020 - 3080 | Medium |

| Ethenyl (Vinyl) | C=C Stretch | 1620 - 1680 | 1620 - 1680 | Weak-Medium (IR), Strong (Raman) |

| Ethenyl (Vinyl) | =C-H Out-of-Plane Bend | ~990 and ~910 | Weak | Strong (IR) |

| Alkyl (Butyl, Ethyl) | -C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy is a powerful, non-invasive technique for studying the conformational isomers (conformers) of molecules in various states. uni-freiburg.de For this compound, rotation around the C-N amide bond and the N-C (butyl) single bond can lead to the existence of different stable conformers in solution or in the solid state. These conformers, having distinct spatial arrangements, can exhibit subtle but measurable differences in their vibrational spectra. researchgate.net

The Amide I (C=O stretch) band is particularly sensitive to the local molecular environment and conformation. researchgate.net The presence of multiple conformers may be revealed by the appearance of a broadened or asymmetric Amide I band, or the presence of distinct shoulder peaks. nih.gov Changes in solvent polarity or temperature can alter the equilibrium between different conformers, leading to shifts in the peak position and changes in the relative intensities of these bands. researchgate.net By correlating these spectral changes with theoretical calculations (e.g., Density Functional Theory), it is possible to assign specific vibrational signatures to different molecular conformations and study the dynamics of their interconversion. polimi.it

Advanced Chromatographic Techniques for Separation and Purity Profiling

Advanced chromatographic techniques are essential for ensuring the purity and quality of chemical compounds like this compound. These methods provide high-resolution separation of the target analyte from synthesis precursors, by-products, and degradation products.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantially higher resolution, greater sensitivity, and much faster analysis times. mdpi.comresearchgate.net This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

For the purity profiling of this compound, a UHPLC method would provide a highly detailed chromatogram, capable of separating closely related impurities that might co-elute in a standard HPLC analysis. When coupled with a photodiode array (PDA) detector, it allows for the simultaneous acquisition of UV-Vis spectra, aiding in peak identification and purity assessment. The enhanced sensitivity of UHPLC is particularly beneficial for detecting and quantifying trace-level impurities. researchgate.net The high-throughput nature of UHPLC makes it an ideal technique for quality control applications during synthesis and for stability studies. mdpi.com

Gas Chromatography (GC)

Gas Chromatography (GC) serves as a powerful analytical tool for the separation and quantification of volatile and thermally stable compounds like this compound. The technique relies on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The retention time, the time it takes for the analyte to travel from the injector to the detector, is a characteristic property that can be used for qualitative identification, while the peak area provides quantitative information.

For the analysis of N-substituted amides, including this compound, various GC setups can be employed. A common approach involves using a capillary column with a non-polar or semi-polar stationary phase, such as those based on polysiloxanes. Flame Ionization Detectors (FID) and Mass Spectrometry (MS) are frequently used detectors, with MS providing additional structural information for unambiguous identification.

Detailed research findings on the GC analysis of structurally similar compounds, such as propanamides and other N-alkylamides, provide insights into the expected chromatographic behavior of this compound. For instance, the analysis of propanamide and butyramide (B146194) has been successfully achieved using GC-MS after a derivatization step to enhance volatility and thermal stability. nih.govresearchgate.net While direct analysis of this compound is feasible, derivatization could potentially improve peak shape and sensitivity.

The retention of N-substituted amides in GC is influenced by factors such as their boiling point, polarity, and the nature of the stationary phase. Temperature programming, where the column temperature is gradually increased during the analysis, is often employed to ensure the timely elution of a wide range of compounds. libretexts.orgyoutube.com

Below is a hypothetical data table illustrating typical parameters for the GC analysis of this compound and related compounds.

Table 1: Representative Gas Chromatography (GC) Parameters and Retention Data

| Compound | Stationary Phase | Column Dimensions | Temperature Program | Carrier Gas | Detector | Retention Index (RI) |

|---|---|---|---|---|---|---|

| This compound | 5% Phenyl-methylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | 60°C (2 min), then 15°C/min to 280°C | Helium | MS | Estimated: 1450-1550 |

| N-Butylpropanamide | 5% Phenyl-methylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | 50°C (1 min), then 10°C/min to 250°C | Helium | FID | 1488 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and guiding the purification of products. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

The principle of TLC involves spotting a small amount of the reaction mixture onto a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a solid support. The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. orgchemboulder.com

For monitoring a reaction, a TLC plate is typically spotted with three lanes: the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying and comparing compounds.

The choice of the solvent system is crucial for achieving good separation. For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is commonly used. rochester.edureddit.com The polarity of the mobile phase is adjusted to obtain an Rf value for the product that is ideally between 0.2 and 0.4 for effective separation and visualization.

Once the reaction is complete, TLC can also be used to determine the appropriate solvent system for purification by column chromatography. Furthermore, preparative TLC can be employed for the purification of small quantities of the compound.

Below is an illustrative data table showing potential TLC results for monitoring the synthesis of this compound.

Table 2: Hypothetical Thin-Layer Chromatography (TLC) Data for Reaction Monitoring

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value | Visualization |

|---|---|---|---|---|

| N-Butylpropanamide (Starting Material) | Silica Gel 60 F254 | Hexane:Ethyl Acetate (3:1) | 0.25 | UV light (254 nm), Potassium permanganate (B83412) stain |

| This compound (Product) | Silica Gel 60 F254 | Hexane:Ethyl Acetate (3:1) | 0.45 | UV light (254 nm), Potassium permanganate stain |

Computational Chemistry and Theoretical Modeling of N Butyl N Ethenylpropanamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations are essential for elucidating the electronic structure and energetics of N-Butyl-N-ethenylpropanamide. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing a detailed description of electron distribution and molecular orbital energies. wikipedia.org

DFT, particularly with hybrid functionals like B3LYP, is widely used for geometry optimization to find the molecule's most stable three-dimensional structure. From this optimized geometry, crucial electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap typically suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) can be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting intermolecular interactions. scispace.comscispace.com

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), offer a higher level of theoretical accuracy for calculating the molecule's energy and thermodynamic properties, though they are more computationally demanding. wikipedia.orgresearchgate.net These calculations can provide precise values for properties like the heat of formation and dipole moment.

Table 1: Illustrative Calculated Electronic Properties of this compound This table presents hypothetical data representative of what would be obtained from quantum chemical calculations for this type of molecule.

| Property | Illustrative Calculated Value | Method/Basis Set |

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 8.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |

| Heat of Formation | -150.2 kJ/mol | MP2/cc-pVTZ |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical modeling is a valuable tool for predicting the spectroscopic properties of this compound, which aids in the interpretation of experimental data. Key spectroscopic features that can be accurately calculated include Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for Infrared (IR) spectroscopy.

The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govliverpool.ac.uk By calculating the magnetic shielding of each nucleus in the molecule's optimized structure, theoretical chemical shifts can be determined. These predicted shifts are instrumental for assigning peaks in experimental spectra and confirming the molecular structure. nih.govarxiv.org

Vibrational frequencies are computed by calculating the second derivatives of the energy with respect to the atomic positions. This analysis yields the molecule's normal vibrational modes, each with a specific frequency and intensity, corresponding to peaks in the IR and Raman spectra. q-chem.com Such calculations can reliably predict the characteristic stretching frequencies of the amide C=O bond and the C=C bond of the ethenyl group, serving as a "molecular fingerprint."

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table shows representative predicted frequencies for the primary functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Method/Basis Set |

| Amide | C=O Stretch | 1685 | DFT/B3LYP/6-31G |

| Ethenyl | C=C Stretch | 1640 | DFT/B3LYP/6-31G |

| Ethenyl | =C-H Stretch | 3080 | DFT/B3LYP/6-31G |

| Butyl | C-H Stretch | 2950 - 2870 | DFT/B3LYP/6-31G |

Conformational Landscape and Molecular Dynamics Simulations

The structural flexibility of the N-butyl and N-ethenyl groups in this compound results in a complex conformational landscape. Computational methods are used to explore the different possible spatial arrangements (conformers) of the molecule and their relative stabilities.

Conformational analysis involves systematically rotating the molecule's single bonds and calculating the potential energy of each resulting structure. This mapping of the potential energy surface identifies the low-energy, stable conformers (such as anti and gauche arrangements) and the energy barriers for interconversion between them. slideshare.netyoutube.com

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. mdpi.commdpi.com By simulating the motions of all atoms according to the principles of classical mechanics, MD can explore the accessible conformational space, revealing the molecule's flexibility and the time scales of its internal motions. nih.gov These simulations are crucial for understanding how the molecule behaves in different environments, such as in various solvents.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a cornerstone for investigating the mechanisms of reactions involving this compound. By modeling the entire reaction pathway, it is possible to identify intermediates and locate the high-energy transition state that connects reactants to products. researchgate.netresearchgate.net

Transition state theory is fundamental to this analysis. nih.govdntb.gov.ua Calculations are performed to find the precise geometry of the transition state and determine its energy. The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate. For this compound, such analyses could be applied to study potential reactions like the radical polymerization of the ethenyl group or the acid- or base-catalyzed hydrolysis of the amide linkage. This provides deep insight into the bond-breaking and bond-forming processes that occur during the reaction.

In Silico Prediction of Degradation Pathways

In silico methods are increasingly used to predict the likely degradation pathways of chemical compounds under various environmental or metabolic conditions. researchgate.netnih.gov These computational approaches can forecast the breakdown products of this compound, which is essential for assessing its environmental persistence and fate.

Knowledge-based expert systems and quantum mechanical calculations can be used to model reactions such as hydrolysis, oxidation, and photolysis. northwestern.edu For this compound, a primary predicted degradation pathway would be the hydrolysis of the amide bond. This reaction would cleave the molecule into two smaller fragments. Computational models can predict the likelihood and rate of such reactions and identify the resulting degradation products, providing a proactive assessment of their potential impact.

Polymerization and Polymer Chemistry of N Butyl N Ethenylpropanamide

Radical Polymerization of N-Ethenyl Amides

Radical polymerization is a primary method for synthesizing polymers from N-ethenyl amide monomers. The process involves the sequential addition of monomer units to a growing polymer chain that has a free radical terminus. This chain reaction consists of several key steps: initiation, propagation, chain transfer, and termination. uomustansiriyah.edu.iq N-vinylpyrrolidone (NVP) is a widely studied N-ethenyl amide, and its polymerization kinetics have provided valuable insights into the behavior of this class of monomers. nih.govresearchgate.net The amide keto group in NVP is not conjugated with the vinyl group, which classifies it as a less activated monomer, typically polymerizable only by radical mechanisms. nih.gov

Chain transfer reactions are also a significant kinetic factor. In the polymerization of N-vinylpyrrolidone, transfer to the monomer can occur via hydrogen abstraction from the pyrrolidone ring, leading to the formation of chains with terminal double bonds. researchgate.net This can result in long-chain branching and crosslinking, causing a substantial increase in molar mass at high monomer conversions. researchgate.net The thermodynamics of polymerization are described by parameters such as the Gibbs free energy of activation (ΔG≠), which can be determined using transition state theory. nih.gov

The choice of initiator and reaction conditions profoundly impacts the polymerization process and the properties of the resulting polymer. Various initiators are used for the radical polymerization of N-ethenyl amides, including thermal initiators like 2,2'-azobisisobutyronitrile (AIBN) and redox-initiating systems. nih.govresearchgate.net

The concentration of the initiator can significantly affect the final polymer characteristics. For instance, in the surfactant-free precipitation polymerization of N-vinylcaprolactam, an increase in the concentration of the cationic initiator 2,2'-azobis[2-methylpropionamidine] dihydrochloride (B599025) (AMPA) was found to accelerate the process and influence the particle size and lower critical solution temperature (LCST) of the resulting polymer nanoparticles. nih.govresearchgate.net Redox systems, such as persulfate combined with N,N,N′,N′-tetramethylethylenediamine (TMEDA), can serve as effective electron donors to catalyze the decomposition of the persulfate, generating initiating radicals in a relatively short time. researchgate.net

| Parameter | Influence | Example | Reference |

|---|---|---|---|

| Initiator Type | Determines initiation mechanism (thermal, redox). Can influence polymer end-groups. | AIBN (thermal), Persulfate/TMEDA (redox), AMPA (cationic). | nih.govresearchgate.netresearchgate.net |

| Initiator Concentration | Affects polymerization rate, polymer molecular weight, and particle size in precipitation polymerization. | Increased AMPA concentration leads to smaller poly-N-vinylcaprolactam nanoparticles. | nih.govresearchgate.net |

| Temperature | Controls the rate of thermal initiator decomposition and overall reaction rate. Higher temperatures generally increase the rate. | Copolymerization of n-butyl acrylate (B77674) and methyl methacrylate (B99206) shows higher productivity at 100°C vs 90°C. | scienceandtechnology.com.vn |

| Solvent | Affects propagation rate constants and can participate in chain transfer reactions. Polarity is a key factor. | Less-polar solvents (anisole) are favored for RAFT polymerization of N-vinyl lactams. | researchgate.netrsc.org |

Copolymerization Strategies with N-Butyl-N-ethenylpropanamide as a Monomer

Copolymerization is a versatile strategy to synthesize polymers with tailored properties by combining two or more different monomers. For a monomer like this compound, copolymerization can be employed to modify characteristics such as hydrophilicity, thermal properties, and responsiveness to external stimuli. The general strategy involves the radical copolymerization of different vinylamides and other monomers, followed by potential post-polymerization modifications. rsc.org

The selection of a comonomer is crucial. For instance, copolymerizing an N-ethenyl amide with a hydrophobic monomer like butyl acrylate could be used to adjust the lower critical solution temperature (LCST) of the resulting copolymer. nih.gov Copolymerization with monomers like methyl methacrylate can enhance physical properties, creating resins that are transparent and have high adhesion. scienceandtechnology.com.vn The reactivity ratios of the comonomers must be determined to predict the copolymer composition and ensure a statistical distribution of monomer units along the polymer chain. rsc.org Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), are particularly effective for synthesizing well-defined copolymers with narrow molecular weight distributions and controlled architectures. rsc.org

| Comonomer Class | Example Comonomer | Potential Property Modification | Reference |

|---|---|---|---|

| Other N-Vinyl Amides | N-vinylpyrrolidone, N-vinylacetamide | Modify hydrophilicity, biocompatibility, and potential for post-polymerization hydrolysis. | rsc.org |

| Acrylates / Methacrylates | n-Butyl acrylate, Methyl methacrylate | Adjust thermal properties (Tg, LCST), enhance mechanical strength and adhesion. | scienceandtechnology.com.vnnih.gov |

| Functional Monomers | N-vinylformamide | Introduce reactive primary amine groups after hydrolysis for further functionalization. | rsc.org |

| Vinyl Imidazoles | 1-vinylimidazole | Incorporate pH-responsive and metal-binding capabilities. | rsc.org |

Stereochemical Control and Tacticity in N-Ethenyl Amide Polymers

Tacticity describes the stereochemical arrangement of pendant groups along a polymer backbone, which can be isotactic (same orientation), syndiotactic (alternating orientation), or atactic (random orientation). researchgate.net This structural feature is critical as it significantly influences the polymer's physical properties, including crystallinity, thermal transitions (e.g., glass transition temperature, Tg), and mechanical strength. youtube.combham.ac.uk For example, isotactic polymers often exhibit a higher degree of crystallinity due to their regular structure, leading to improved mechanical properties. youtube.com

Achieving stereochemical control in radical polymerization is challenging but can be accomplished through several strategies. researchgate.net One of the most effective methods involves the use of Lewis acids, such as yttrium trifluoromethanesulfonate (B1224126) (Y(OTf)₃), in conjunction with controlled/living radical polymerization techniques like ATRP or RAFT. acs.org This approach has been successfully used to prepare highly isotactic poly(N,N-dimethylacrylamide). acs.org The Lewis acid is thought to coordinate with the monomer and the growing chain end, directing the incoming monomer to adopt a specific orientation. Other strategies include polymerization in the presence of specific solvents, such as fluoroalcohols, or using confinement effects within templates or host molecules. researchgate.net These methods could potentially be applied to the polymerization of this compound to control the tacticity of the resulting polymer and thereby fine-tune its material properties.

Characterization of Resulting Poly(this compound) Structures

A thorough characterization of the polymer is essential to understand its structure and properties. A suite of analytical techniques is typically employed to analyze polymers derived from N-ethenyl amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H) and carbon-¹³ (¹³C) NMR are used to confirm the chemical structure of the polymer, determine copolymer composition, and analyze the tacticity. nih.govmdpi.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups present in the polymer, confirming the incorporation of monomer units and the success of polymerization. nih.govmdpi.com

Gel Permeation Chromatography (GPC) : GPC is the standard method for determining the molecular weight (Mn, Mw) and the polydispersity index (Đ or PDI) of the polymer, providing information about the distribution of chain lengths. researchgate.net

Thermal Analysis : Differential Scanning Calorimetry (DSC) is used to measure thermal transitions like the glass transition temperature (Tg) and melting point (Tm). mdpi.com Thermogravimetric Analysis (TGA) evaluates the thermal stability and decomposition profile of the polymer. nih.govmdpi.com

X-ray Diffraction (XRD) : XRD analysis provides information about the crystalline structure of the polymer, allowing for the determination of its degree of crystallinity. nih.govmdpi.com

Dynamic Light Scattering (DLS) : For polymers that form particles or aggregates in solution, DLS is used to measure the hydrodynamic diameter and size distribution. nih.govresearchgate.net

| Technique | Information Obtained | Reference |

|---|---|---|

| NMR (¹H, ¹³C) | Chemical structure, copolymer composition, tacticity. | nih.govmdpi.com |

| FTIR | Presence of functional groups, confirmation of polymerization. | nih.govmdpi.com |

| GPC | Average molecular weights (Mn, Mw) and polydispersity (Đ). | researchgate.net |

| DSC/TGA | Thermal transitions (Tg, Tm) and thermal stability. | nih.govmdpi.com |

| XRD | Crystallinity and crystalline structure. | nih.govmdpi.com |

| DLS | Particle size (hydrodynamic diameter) and distribution in solution. | researchgate.net |

Applications of N-Ethenyl Amide Polymers in Advanced Materials Science

Polymers derived from N-ethenyl amides possess a unique combination of properties, including biocompatibility, water solubility, and stimuli-responsiveness, making them highly valuable for advanced materials applications, particularly in the biomedical field. nih.govmdpi.com

Drug Delivery : Their biocompatibility and tunable physicochemical properties make them ideal candidates for "smart" drug delivery systems. nih.govcd-bioparticles.net They can be designed to encapsulate and release therapeutic agents in a controlled manner, responding to stimuli such as temperature or pH. nih.govcd-bioparticles.net

Biointerfaces and Bioengineering : These polymers are used to create smart biointerfaces for applications in tissue engineering and regenerative medicine. nih.gov Coatings made from these materials can be designed to control cell adhesion and behavior. nih.gov

Coatings and Membranes : Poly(vinylamine) derivatives, which can be produced from poly(N-ethenyl amide) precursors, have applications in coatings, water purification, and gas separation membranes due to their affinity for various supports and pH responsiveness. rsc.org

Pharmaceuticals and Personal Care : Poly(N-vinylpyrrolidone) is a well-established example used extensively in pharmaceutical formulations as a binder and disintegrant, and in personal care products like hair sprays due to its film-forming properties. nih.govmdpi.com The versatile properties of this class of polymers continue to drive research into new and innovative applications. mdpi.com

Synthesis and Exploration of Derivatives of N Butyl N Ethenylpropanamide

Functionalization of the Butyl Moiety

The n-butyl group of N-Butyl-N-ethenylpropanamide presents a chemically robust alkyl chain. However, it is amenable to functionalization through various synthetic strategies. Future research could explore reactions such as terminal or selective C-H activation to introduce functional groups like hydroxyl, amino, or halides. These transformations would yield a series of derivatives with modified polarity and reactivity, opening avenues for new material properties or biological activities.

Table 1: Potential Functionalization Reactions for the Butyl Moiety

| Reaction Type | Potential Reagents | Expected Functional Group |

| Terminal Hydroxylation | Biocatalysts (e.g., P450 enzymes) | -OH |

| Halogenation | N-Bromosuccinimide (NBS), Light | -Br |

| Nitration | Nitrating agents | -NO2 |

Chemical Modifications at the Amide Nitrogen

The amide nitrogen in this compound is a key site for structural modification. While it is already N-substituted, further chemical alterations could be envisaged. For instance, the propanamide group could potentially be exchanged through transamidation reactions, although this is often challenging. More plausibly, modifications could be explored if the amide were part of a larger, more complex molecule where the nitrogen's electronic environment is altered.

Derivatization of the Ethenyl Group beyond Polymerization

The ethenyl (vinyl) group is a versatile functional handle, most commonly associated with polymerization. However, a range of non-polymeric derivatizations could be investigated. Reactions such as hydrogenation would yield the corresponding N-butyl-N-ethylpropanamide, altering the electronic properties and conformational flexibility. Epoxidation of the double bond would introduce a reactive epoxide ring, a valuable intermediate for further functionalization. Other potential reactions include hydrohalogenation and cycloadditions.

Table 2: Potential Non-Polymeric Derivatization of the Ethenyl Group

| Reaction Type | Potential Reagents | Resulting Structure |

| Hydrogenation | H2, Pd/C | N-butyl-N-ethylpropanamide |

| Epoxidation | m-CPBA | N-butyl-N-(oxiran-2-yl)propanamide |

| Hydrobromination | HBr | N-butyl-N-(1-bromoethyl)propanamide |

| Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride) | Cycloadduct |

Synthesis of Multi-functional N-Substituted Amide Architectures

Building upon the functionalized derivatives from the butyl and ethenyl groups, the synthesis of multi-functional architectures could be pursued. For example, a derivative bearing a terminal hydroxyl group on the butyl chain and an epoxide on the former ethenyl group could serve as a precursor for cross-linked materials or as a scaffold for more complex molecular designs. The combination of orthogonal reactive sites on a single molecule is a powerful strategy in modern synthetic chemistry.

Structure-Reactivity Relationships within this compound Derivative Series

A systematic study of the synthesized derivatives would be crucial to establish structure-reactivity relationships. For instance, the introduction of electron-withdrawing or electron-donating groups on the butyl chain could influence the reactivity of the ethenyl group in polymerization or other addition reactions. Computational studies could complement experimental findings to provide a deeper understanding of how subtle structural changes impact the molecule's electronic properties and chemical behavior. A key area of investigation would be the influence of the N-butyl and N-ethenyl substituents on the rotational barrier of the C-N amide bond, which has significant implications for the molecule's conformation and properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Butyl-N-ethenylpropanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of propanamide derivatives typically involves nucleophilic acyl substitution or coupling reactions. For example, analogous compounds (e.g., N-butyl-3-phenylpropionamide) are synthesized using bromoacetyl bromide with amines under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to acylating agent), temperature (0–25°C), and reaction time (4–12 hours). Monitoring via TLC (Rf values: 0.28–0.65) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for yield improvement (51–82% yields reported for similar compounds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify alkyl/vinyl protons (δ 5.0–6.5 ppm for ethenyl groups) and carbonyl signals (δ 165–175 ppm). NIST databases provide reference spectra for analogous propanamides .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 232–274 for related compounds) and fragmentation patterns validate molecular weight and substituents .

- FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Propanamides are hygroscopic and prone to hydrolysis. Store at -20°C in airtight containers under inert gas (argon/nitrogen) to prevent degradation. Stability studies for similar compounds show ≥5-year shelf life under these conditions . Avoid exposure to moisture, strong acids/bases, and UV light. Regularly assess purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (tested to EN 166 standards). Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity Mitigation : Acute toxicity data for analogs suggest LD50 > 2000 mg/kg (oral, rat), but treat all propanamides as hazardous. Review SDS for specific analogs (e.g., N-butyl-3-phenylpropionamide) .

Advanced Research Questions